N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with the molecular formula C16H22N2O3S and a molar mass of 322.42 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system, and a benzamide moiety substituted with a methyl(methylsulfonyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the benzamide moiety: This step involves the coupling of the bicyclic intermediate with a benzoyl chloride derivative under basic conditions.
Substitution with the methyl(methylsulfonyl)amino group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylsulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide
- N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide
Uniqueness
N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern and the presence of the bicyclic heptane ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C16H22N2O3S/c1-18(22(2,20)21)14-7-5-12(6-8-14)16(19)17-15-10-11-3-4-13(15)9-11/h5-8,11,13,15H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI Key |
ZLZOAZPLHYXCBU-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C |
Origin of Product |
United States |
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